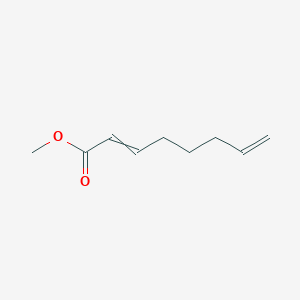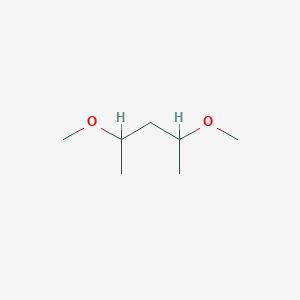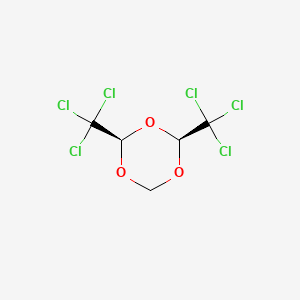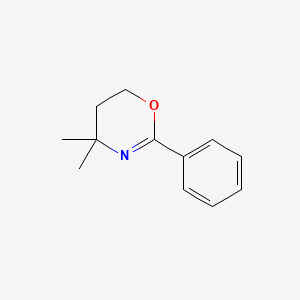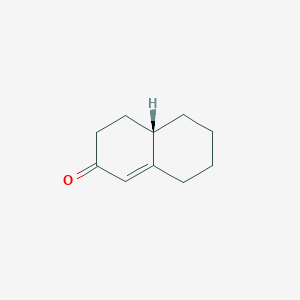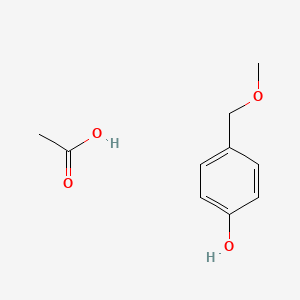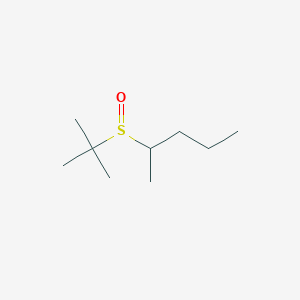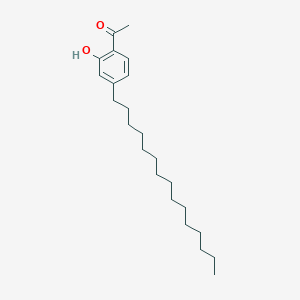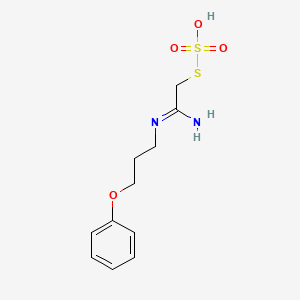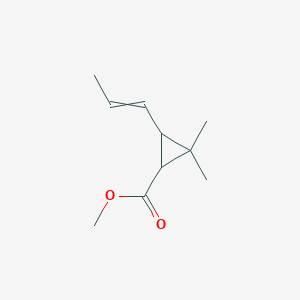![molecular formula C18H13N3O2 B14659285 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 38073-34-6](/img/structure/B14659285.png)
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is a complex organic compound that belongs to the class of nitriles and indoles. This compound is characterized by the presence of a nitrile group (–C≡N), a nitro group (–NO₂), and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The phenylmethyl group attached to the indole ring further enhances its chemical diversity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitrile group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with sodium or potassium cyanide in an aprotic solvent like ethanol . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄), diethyl ether.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.
Applications De Recherche Scientifique
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: A simpler nitrile compound used in the production of plastics and synthetic fibers.
Indole-3-acetonitrile: An indole derivative with a nitrile group, used in plant growth regulation.
2-Nitro-1-phenyl-1-propanol: A nitro compound with similar structural features.
Uniqueness
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is unique due to its combination of a nitrile group, a nitro group, and an indole moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
38073-34-6 |
|---|---|
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
3-(1-benzylindol-3-yl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O2/c19-11-16(21(22)23)10-15-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-10,13H,12H2 |
Clé InChI |
OCAFGLRISFPHFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


